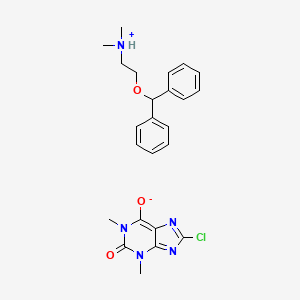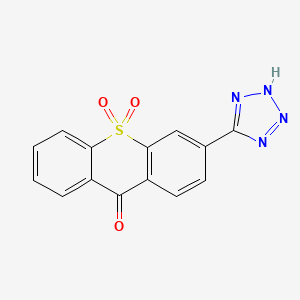
Doxantrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxantrazole is a chemical compound known for its role as a mast cell stabilizer. It has been studied for its potential in treating conditions such as asthma and gastrointestinal dysmotility. The compound is recognized for its ability to inhibit the release of mediators from mast cells, which are involved in allergic reactions and other immune responses .
Preparation Methods
The synthesis of doxantrazole involves several steps, including the formation of its core structure and subsequent functionalization. One common synthetic route includes the reaction of thioxanthone with tetrazole under specific conditions to yield this compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Doxantrazole undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .
Scientific Research Applications
Doxantrazole has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound in studies of mast cell stabilization and mediator release inhibition.
Biology: Research has shown its effects on mast cells and its potential in treating allergic reactions and asthma.
Medicine: this compound has been evaluated for its therapeutic potential in conditions like asthma and gastrointestinal dysmotility.
Industry: It is used in the development of pharmaceuticals and as a reference compound in drug formulation studies .
Mechanism of Action
Doxantrazole exerts its effects by stabilizing mast cells, thereby preventing the release of mediators such as histamine and other inflammatory substances. This action is achieved through the inhibition of calcium ion influx into mast cells, which is necessary for the degranulation process. The compound interacts with specific molecular targets and pathways involved in mast cell activation and mediator release .
Comparison with Similar Compounds
Doxantrazole is similar to other mast cell stabilizers such as sodium cromoglycate and ketotifen. it is unique in its dual action on both connective tissue and mucosal mast cells. This dual action makes it particularly effective in certain conditions where both types of mast cells are involved. Similar compounds include:
Sodium cromoglycate: Primarily stabilizes connective tissue mast cells.
Ketotifen: Has antihistamine properties in addition to mast cell stabilization.
Nedocromil: Another mast cell stabilizer with a different mechanism of action
properties
CAS RN |
51762-95-9 |
|---|---|
Molecular Formula |
C14H8N4O3S |
Molecular Weight |
312.31 g/mol |
IUPAC Name |
10,10-dioxo-3-(2H-tetrazol-5-yl)thioxanthen-9-one |
InChI |
InChI=1S/C14H8N4O3S/c19-13-9-3-1-2-4-11(9)22(20,21)12-7-8(5-6-10(12)13)14-15-17-18-16-14/h1-7H,(H,15,16,17,18) |
InChI Key |
VIDCTSLIEZMQRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=NNN=N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=NNN=N4 |
Other CAS RN |
51762-95-9 |
Pictograms |
Irritant |
synonyms |
3-(5-tetrazolyl)thioxanthone-10,10-dioxide BW 59C doxantrazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



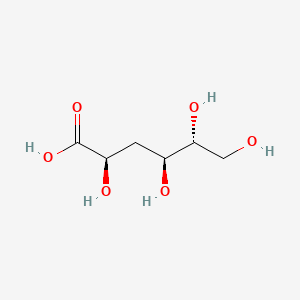
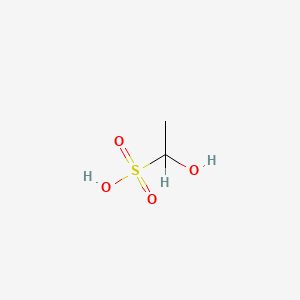
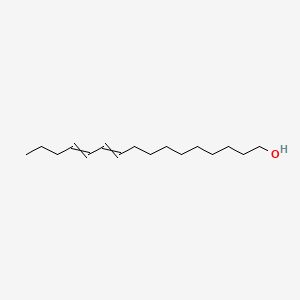
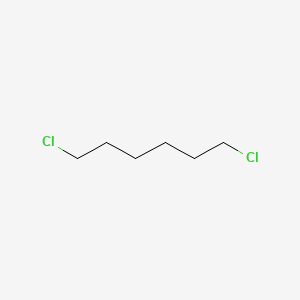
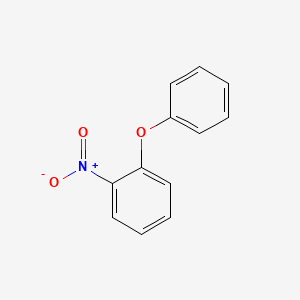

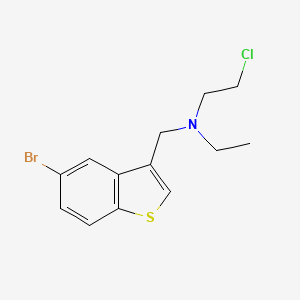

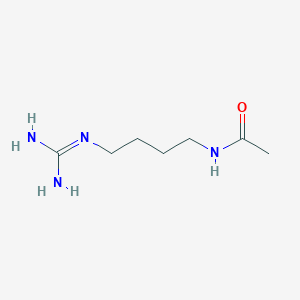
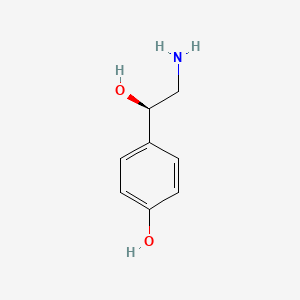
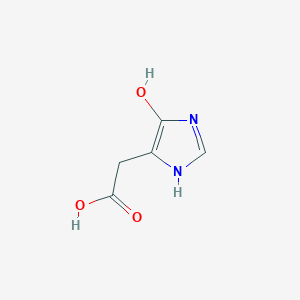

![2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1210664.png)
